molecular formula C12H15BrFNO2 B12836174 2-Amino-4-fluorobenzyl bromide, N-BOC protected

2-Amino-4-fluorobenzyl bromide, N-BOC protected

Cat. No.: B12836174
M. Wt: 304.15 g/mol
InChI Key: RRZMPYKXVOYLRM-UHFFFAOYSA-N
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Description

2-Amino-4-fluorobenzyl bromide, N-BOC protected (CAS: 1894028-74-0) is a halogenated aromatic compound featuring a benzyl bromide backbone substituted with an amino group at the 2-position and a fluorine atom at the 4-position. The amine is protected by a tert-butoxycarbonyl (BOC) group, enhancing its stability during synthetic reactions. This compound serves as a critical intermediate in pharmaceutical and agrochemical synthesis, particularly in nucleophilic substitution reactions where the bromide acts as a leaving group. Its molecular formula is C₁₁H₁₃BrFNO₂, with a calculated molecular weight of 290.14 g/mol .

Properties

Molecular Formula

C12H15BrFNO2

Molecular Weight

304.15 g/mol

IUPAC Name

tert-butyl N-[2-(bromomethyl)-5-fluorophenyl]carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-12(2,3)17-11(16)15-10-6-9(14)5-4-8(10)7-13/h4-6H,7H2,1-3H3,(H,15,16)

InChI Key

RRZMPYKXVOYLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1)F)CBr

Origin of Product

United States

Preparation Methods

N-BOC Protection of 2-Amino-4-fluorobenzylamine

The N-BOC protection is typically performed by reacting the free amine with di-tert-butyl dicarbonate under mild conditions. The reaction is usually carried out in aqueous or mixed aqueous-organic solvents at room temperature or slightly elevated temperatures (up to 40°C) in the presence of a base such as sodium bicarbonate or sodium hydroxide.

General procedure:

  • Dissolve 2-amino-4-fluorobenzylamine in a solvent system such as water/acetone or water/THF.
  • Add 2-3 equivalents of di-tert-butyl dicarbonate.
  • Add 1-1.5 equivalents of a base (e.g., sodium bicarbonate).
  • Stir the mixture at room temperature or moderate heat until the reaction completes (monitored by TLC).
  • Extract the product into an organic solvent (e.g., dichloromethane).
  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
  • Purify by column chromatography if necessary.

This method typically yields the N-BOC protected amine in high purity and good to excellent yields (often >80%).

Bromination at the Benzyl Position

Following N-BOC protection, bromination is performed selectively at the benzylic position to introduce the bromomethyl group. This step is crucial for generating the benzyl bromide functionality.

Common bromination methods include:

  • Use of N-bromosuccinimide (NBS) in the presence of a radical initiator or catalyst such as azobisisobutyronitrile (AIBN) or light.
  • The reaction is typically carried out in an inert solvent like dichloromethane or carbon tetrachloride under controlled temperature conditions to avoid over-bromination or side reactions.

The N-BOC group protects the amino functionality from undergoing side reactions during bromination, ensuring regioselectivity and high yield of the desired bromide.

Purification and Characterization

After bromination, the product is purified by standard chromatographic techniques. The N-BOC protected 2-amino-4-fluorobenzyl bromide usually appears as colorless or light yellow crystals.

Characterization is performed by:

  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the presence of the N-BOC group and bromomethyl substitution.
  • Mass spectrometry to verify molecular weight (~304.16 g/mol).
  • Infrared spectroscopy to confirm functional groups.
  • Elemental analysis for purity assessment.

Reaction Conditions and Yields

Step Reagents/Conditions Solvent(s) Temperature Yield (%) Notes
N-BOC Protection Di-tert-butyl dicarbonate, NaHCO3 (base) Water/acetone or THF Room temp to 40°C 80-95 Mild conditions, monitored by TLC
Benzyl Bromination N-Bromosuccinimide (NBS), AIBN or light DCM or CCl4 0-25°C 75-90 Radical bromination, regioselective
Purification Column chromatography DCM/MeOH mixtures Ambient - Silica gel, gradient elution

Research Findings and Notes

  • The N-BOC protection is essential to prevent N-alkylation or other side reactions during bromination and subsequent synthetic steps.
  • The Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) if needed for further transformations.
  • Attempts to remove the Boc group prematurely or under harsh conditions can lead to side reactions such as aza-Michael additions, especially if other reactive groups are present.
  • The bromination step is highly efficient when the amino group is protected, as free amines can interfere with radical bromination or lead to complex mixtures.
  • Alternative methods for amine protection exist but Boc protection remains the most widely used due to its stability and ease of removal.

Chemical Reactions Analysis

2-Amino-4-fluorobenzyl bromide, N-BOC protected can undergo various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 2-Amino-4-fluorobenzyl azide, while deprotection would yield the free amine .

Comparison with Similar Compounds

Positional Isomers: 3-Amino-2-fluorobenzyl Bromide, N-BOC Protected

Key Differences :

  • Substitution Pattern: The fluorine and amino groups are positioned at C2 and C3, respectively (vs. C4-fluoro and C2-amino in the target compound). This alters electronic effects and steric accessibility.
  • Molecular Weight : 304.16 g/mol (vs. 290.14 g/mol for the target compound), suggesting a larger substituent or isotopic variation .

Table 1: Structural and Physical Properties

Property 2-Amino-4-fluorobenzyl Bromide, N-BOC 3-Amino-2-fluorobenzyl Bromide, N-BOC
Molecular Formula C₁₁H₁₃BrFNO₂ Not reported (estimated: C₁₁H₁₃BrFNO₂)
Molecular Weight (g/mol) 290.14 304.16
CAS Number 1894028-74-0 1936331-45-1
Key Functional Groups Bromide (C1), BOC-amine (C2), F (C4) Bromide (C1), BOC-amine (C3), F (C2)

Aliphatic Analog: N-BOC-Bromoethylamine

Key Differences :

  • Backbone Structure : Ethylamine vs. aromatic benzyl. Aliphatic bromides typically exhibit faster SN2 reactivity due to reduced steric hindrance.
  • Applications : N-BOC-Bromoethylamine (CAS: 1250986-06-1) is used in alkylation reactions for peptide synthesis, whereas the target compound is tailored for aromatic coupling or heterocycle formation .

Table 2: Reactivity Comparison in SN2 Reactions

Compound Reaction Rate (Relative) Typical Solvent
2-Amino-4-fluorobenzyl Bromide, N-BOC Moderate DMF, THF
N-BOC-Bromoethylamine High Dichloromethane, MeOH

Functional Group Variants: 4-(N-BOC-Amino)phenylboronic Acid

Key Differences :

  • Functional Group : Boronic acid (B(OH)₂) vs. bromide. The boronic acid enables Suzuki-Miyaura cross-coupling, while the bromide facilitates nucleophilic substitutions.
  • Electronic Effects : The BOC group in both compounds stabilizes the amine, but the electron-deficient boronic acid may alter aromatic ring reactivity compared to the electron-withdrawing bromide .

Nucleophilic Substitution

The benzyl bromide group in the target compound participates in SN2 reactions, such as alkylation of amines or thiols. For example, in , a cyclopropylmethyl bromide was used to alkylate an N-BOC-protected amine, highlighting parallels in synthetic strategies. The para-fluoro substituent enhances the leaving group ability of the bromide via electron withdrawal .

Deprotection Efficiency

The BOC group is removed under acidic conditions (e.g., TFA) or via iodine-catalyzed methods (). Compared to aliphatic analogs like N-BOC-Bromoethylamine, aromatic BOC-protected amines may require harsher conditions due to resonance stabilization of the intermediate carbocation .

Biological Activity

2-Amino-4-fluorobenzyl bromide, N-BOC protected, is a compound that has garnered attention due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and related case studies.

Chemical Structure and Properties

The compound has the molecular formula C12_{12}H15_{15}BrFNO2_2 and a molar mass of 304.16 g/mol. The structure features an amino group, a fluorine atom on the benzyl ring, and a bromide substituent, with the N-BOC (tert-butoxycarbonyl) protecting the amino group during synthesis. This protection is crucial for enhancing stability and reactivity in various synthetic pathways.

Compound Name Molecular Formula Unique Features
This compoundC12_{12}H15_{15}BrFNO2_2Positioning of amino and fluorine groups
4-Amino-3-fluorobenzyl bromide, N-BOC protectedC12_{12}H15_{15}BrFNO2_2Similar structure with reversed substitutions
3-Amino-4-fluorobenzyl bromide, N-BOC protectedC12_{12}H15_{15}BrFNO2_2Variation in position affecting reactivity

Antimicrobial Properties

Fluorinated compounds, including those similar to 2-amino-4-fluorobenzyl bromide, have been extensively studied for their enhanced biological activity against bacteria and fungi. Research indicates that the incorporation of fluorine can significantly improve the antimicrobial efficacy of compounds due to its electronegativity and ability to stabilize molecular interactions .

Enzyme Inhibition

Compounds with similar structures have shown potential as enzyme inhibitors. For instance, studies on related fluorinated benzyl compounds indicate that they can act as potent inhibitors against various enzymes involved in metabolic pathways . The unique positioning of the amino and fluorine groups in 2-amino-4-fluorobenzyl bromide may enhance its interaction with target enzymes.

Structure-Activity Relationships (SAR)

Understanding the SAR is essential for optimizing the biological activity of compounds like 2-amino-4-fluorobenzyl bromide. The presence of both an amino group and a fluorine atom suggests that modifications in their positions can lead to significant changes in biological activity. For example:

  • Amino Group Positioning : The positioning of the amino group relative to the fluorine atom can influence binding affinity to biological targets.
  • Fluorine Substitution : Variations in the halogen substituent (e.g., chlorine or iodine instead of fluorine) can alter the compound's reactivity and biological properties .

Antiviral Activity

Research has identified that compounds featuring a 4-fluorobenzyl moiety exhibit antiviral properties against enteroviruses. For instance, a study highlighted the effectiveness of N-(4-fluorobenzyl)-N-(4-methoxyphenyl)furan-2-carboxamide as a CV-B3 2C inhibitor, suggesting that structural modifications similar to those found in 2-amino-4-fluorobenzyl bromide could yield promising antiviral agents .

Anticancer Potential

In vitro studies have demonstrated that related compounds display significant antiproliferative activity against various cancer cell lines. For example, benzoylpiperidine derivatives have shown IC50 values ranging from 7.9 to 92 µM against ovarian cancer cells . This indicates that further exploration of 2-amino-4-fluorobenzyl bromide could reveal similar anticancer properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-Amino-4-fluorobenzyl bromide, N-BOC protected?

Answer: The N-BOC protection of the amino group in 2-amino-4-fluorobenzyl bromide typically involves reacting the free amine with di-tert-butyl dicarbonate (BOC₂O) in the presence of a base such as triethylamine (TEA) in anhydrous tetrahydrofuran (THF). The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of BOC₂O. Key parameters include maintaining an inert atmosphere (e.g., nitrogen) and reaction completion monitoring via TLC or LCMS .

Q. How can researchers confirm successful N-BOC protection using spectroscopic methods?

Answer:

  • ¹H NMR : Disappearance of the primary amine protons (δ ~2–3 ppm) and appearance of tert-butyl protons (singlet at δ 1.2–1.4 ppm).
  • IR Spectroscopy : A carbonyl stretch (C=O) at ~1680–1720 cm⁻¹ confirms the BOC group.
  • LCMS : Molecular ion peaks corresponding to the expected molecular weight (e.g., [M+H]⁺ or [M+Na]⁺) .

Q. What are the recommended storage conditions to prevent decomposition of N-BOC-protected benzyl bromides?

Answer: Store under inert conditions (argon or nitrogen) at –20°C in amber glass vials to minimize light- or moisture-induced degradation. Avoid prolonged exposure to acidic vapors, which can prematurely cleave the BOC group. Stability studies suggest decomposition rates increase above 25°C .

Q. Which analytical techniques are suitable for purity assessment of this compound?

Answer:

  • HPLC/LCMS : To quantify purity and detect hydrolyzed byproducts (e.g., free amine or tert-butyl alcohol).
  • Elemental Analysis : To verify carbon, hydrogen, and nitrogen content.
  • X-ray Crystallography : For structural confirmation if crystalline derivatives are available .

Advanced Research Questions

Q. How can researchers optimize reaction yields when encountering competing substitution at the benzyl bromide site during N-BOC protection?

Answer: Competing nucleophilic substitution at the benzyl bromide can be mitigated by:

  • Temperature Control : Conduct reactions at 0–5°C to reduce bromide reactivity.
  • Base Selection : Use sterically hindered bases (e.g., DIPEA) to minimize nucleophilic interference.
  • Protection Strategies : Temporarily protect the bromide with a labile group (e.g., trimethylsilyl) before introducing the BOC group .

Q. What mechanistic insights explain the stability of the N-BOC group under basic conditions but lability under acidic conditions?

Answer: The tert-butoxycarbonyl (BOC) group is stable in basic media due to the resonance stabilization of the carbonyl group. Under acidic conditions (e.g., trifluoroacetic acid, TFA), protonation of the carbonyl oxygen generates a carbamic acid intermediate, which undergoes decomposition to release CO₂ and the free amine. Kinetic studies show deprotection rates depend on acid strength and solvent polarity .

Q. How should researchers resolve contradictions in reported deprotection conditions for the N-BOC group in complex systems (e.g., coexisting benzyl esters)?

Answer:

  • Acid Selection : Use weaker acids (e.g., HCl/dioxane) for selective BOC removal while preserving acid-labile groups like benzyl esters.
  • Kinetic Monitoring : Employ real-time NMR or in situ IR to track deprotection progress and avoid over-exposure.
  • Protecting Group Compatibility Tables : Cross-reference with databases (e.g., PubChem) to identify orthogonal protection strategies .

Q. What strategies are effective in troubleshooting unexpected decomposition during coupling reactions involving N-BOC-protected intermediates?

Answer:

  • Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis.
  • Catalyst Screening : Test palladium-, nickel-, or copper-based catalysts for compatibility.
  • Byproduct Analysis : Identify degradation pathways (e.g., β-elimination) via LCMS or GC-MS .

Q. How can computational modeling aid in predicting reactivity or regioselectivity for derivatives of this compound?

Answer:

  • DFT Calculations : Predict electronic effects of fluorine and bromine substituents on reaction centers.
  • Molecular Dynamics : Simulate steric interactions in solvent environments to optimize reaction conditions.
  • Docking Studies : Model interactions with biological targets (e.g., enzymes) for drug discovery applications .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for N-BOC protection reactions across literature sources?

Answer:

  • Parameter Standardization : Compare solvent purity, reagent stoichiometry, and temperature gradients.
  • Side Reaction Identification : Use LCMS or NMR to detect side products (e.g., carbamate formation).
  • Replication Studies : Reproduce conditions from conflicting reports to isolate variables (e.g., base strength, reaction time) .

Q. What experimental evidence supports the preference for TFA over HCl in N-BOC deprotection for peptide synthesis?

Answer: TFA’s stronger acidity (pKa ~0.5 vs. HCl’s ~–8) ensures rapid and complete deprotection without requiring prolonged reaction times, which could degrade sensitive peptide bonds. Studies show TFA achieves >95% deprotection in 30 minutes, whereas HCl requires hours and higher concentrations .

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